molecular formula C11H13BrN2 B3267734 Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- CAS No. 463303-99-3

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-

Cat. No.: B3267734
CAS No.: 463303-99-3
M. Wt: 253.14 g/mol
InChI Key: YGRDQBAINXLHHN-UHFFFAOYSA-N
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Description

"Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-" is a brominated pyridine derivative featuring a 3,4-dihydro-2H-pyrrole (a partially saturated pyrrolidine ring) linked via an ethyl group at the 4-position of the pyridine core. This compound’s structure combines aromatic (pyridine) and partially saturated heterocyclic (pyrrolidine) systems, which may confer unique physicochemical properties, such as altered solubility or conformational flexibility compared to simpler pyridine derivatives.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with bioactive molecules. For example, brominated pyridines are common in agrochemicals and pharmaceuticals due to their ability to act as halogens in halogen bonding or as leaving groups in nucleophilic substitution reactions .

Properties

IUPAC Name

3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c12-11-8-13-7-5-9(11)3-4-10-2-1-6-14-10/h5,7-8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRDQBAINXLHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)CCC2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204342
Record name 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463303-99-3
Record name 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463303-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or ether and may involve catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-" with structurally or functionally related compounds, based on heterocyclic frameworks, substituent effects, and applications inferred from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Applications/Properties Evidence Source
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- Pyridine + pyrrolidine 3-Bromo, 4-(ethyl-pyrrolidine) Hypothetical: Potential halogen-bonding agent, bioactive intermediate Structural inference
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine Pyridine 3-(Pyrrolidine) Safety data indicates use in chemical synthesis; no specific hazards reported
Bromacil Pyrimidinedione 5-Bromo, 6-methyl, 3-(1-methylpropyl) Herbicide (inhibits photosynthesis)
Ethirimol Pyrimidinone 5-Butyl, 2-(ethylamino), 6-methyl Fungicide (controls powdery mildew)

Key Observations:

Heterocyclic Core Differences: The target compound’s pyridine core differs from bromacil’s pyrimidinedione or ethirimol’s pyrimidinone. Pyridine’s aromaticity and lone pair on nitrogen contrast with pyrimidinones’ carbonyl groups, which enhance hydrogen-bonding capabilities . The pyrrolidine-ethyl substituent in the target compound introduces conformational flexibility absent in the rigid fused-ring systems of bromacil or ethirimol.

Substituent Effects: The 3-bromo group in the target compound may enhance electrophilicity compared to non-halogenated analogs like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Bromine’s electron-withdrawing effect could stabilize negative charges or facilitate cross-coupling reactions . Ethirimol’s ethylamino and methyl groups optimize antifungal activity via targeted enzyme interactions, while the target compound’s pyrrolidine-ethyl chain might influence membrane permeability or receptor binding .

Potential Applications: Bromacil and ethirimol demonstrate the importance of halogenation and alkyl/amino substitutions in agrochemical activity. The target compound’s bromine and pyrrolidine-ethyl groups suggest possible utility in drug discovery or catalysis, though specific data are lacking .

Biological Activity

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- (CAS No. 463303-99-3) is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a 3,4-dihydro-2H-pyrrol-5-yl group. This compound is of interest due to its potential biological activities, which may include interactions with various molecular targets, including enzymes and receptors.

  • Molecular Formula : C₁₁H₁₃BrN₂
  • Molecular Weight : 253.14 g/mol
  • CAS Registry Number : 463303-99-3

The biological activity of Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- is primarily attributed to its structural features which allow it to interact with specific biochemical pathways. The bromine substituent enhances the compound's reactivity and may influence its binding affinity to biological targets. The compound's mechanism of action typically involves:

  • Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their function.
  • Receptor Modulation : The compound can alter receptor activity, potentially influencing signaling pathways related to various physiological processes.

Biological Activities

Research indicates that derivatives of pyridine and pyrrole structures exhibit a range of biological activities:

Anticancer Activity

Pyridine derivatives have been studied for their anticancer properties. For instance, compounds similar to Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- have shown cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the structure significantly affected the cytotoxicity against ovarian and breast cancer cells, demonstrating moderate activity while maintaining low toxicity towards non-cancerous cells .

Antiviral Activity

Compounds with similar structural motifs have also been evaluated for antiviral properties. Research has revealed promising results against viruses such as H5N1, indicating that brominated pyridine derivatives could possess significant antiviral potential .

Neuroprotective Effects

Pyrrolo[3,4-c]pyridine derivatives have demonstrated effectiveness in treating diseases affecting the nervous system. Their analgesic and sedative properties suggest potential applications in managing pain and neurological disorders .

Case Studies

  • Anticancer Study : A synthesized derivative exhibited moderate cytotoxicity against ovarian cancer cells while being less toxic to healthy cardiac cells. This highlights the potential for selective targeting in cancer therapy .
  • Antiviral Research : Compounds derived from similar structures were tested against H5N1 and showed effective inhibition of viral replication at low concentrations .

Comparative Analysis

The biological activity of Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- can be compared with other related compounds:

Compound NameStructureBiological Activity
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-Lacks bromineModerate anticancer activity
MyosmineSimilar structure without bromineNeuroprotective effects

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally related pyridine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, ethyl nicotinate derivatives can serve as precursors, with bromine introduced via halogenation (e.g., using NN-iodosuccinimide or bromine sources under controlled conditions). Key steps include:

  • Coupling Reactions : Use of Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) and Pd(PPh3_3)4_4 catalysts in toluene/EtOH/H2_2O at 90–105°C .
  • Cyclization : Acidic or basic hydrolysis to stabilize the pyrrolidine ring .
  • Optimization : Adjust solvent polarity, temperature, and catalyst loading to improve yields. Monitor intermediates via HPLC or TLC.

Q. How can structural characterization be performed for this compound, and what analytical tools are critical?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can visualize thermal ellipsoids and validate bond lengths/angles .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine deshielding effects).
    • Mass Spectrometry : High-resolution MS (e.g., NIST database) to verify molecular weight (C9_9H10_{10}N2_2Br) and fragmentation patterns .
  • IR : Detect functional groups like C-Br (600–500 cm1^{-1}) and pyrrolidine N-H stretches .

Q. What safety precautions are required for handling this compound?

Methodological Answer:

  • Storage : Store in inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
  • Hazard Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation (H335 hazard). Neutralize spills with inert adsorbents .

Advanced Research Questions

Q. How does bromine substitution at the 3-position influence electronic properties and reactivity?

Methodological Answer: Bromine acts as an electron-withdrawing group, directing electrophilic attacks to the 4-position of pyridine. Computational studies (DFT) can map electron density distributions. Experimentally, compare reaction rates of brominated vs. non-brominated analogs in nucleophilic substitution or cross-coupling reactions .

Data Contradiction Note : Conflicting reports on bromine’s steric effects in bulky substituents may arise from solvent polarity differences. Validate via Hammett plots or kinetic isotope effects.

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine-containing heterocycles?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism (e.g., ring-closed imine vs. open-chain forms) by variable-temperature 1H^1H NMR .
  • Crystallography : Confirm dominant tautomers via X-ray structures (e.g., SHELXD for phase resolution) .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to trace nitrogen environments in MS/MS .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Modular Synthesis : Introduce substituents at the pyrrolidine ethyl group (e.g., electron-donating groups to enhance H-bonding).
  • Biological Assays : Test analogs against target receptors (e.g., nicotinic acetylcholine receptors) using radioligand binding assays.
  • Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities based on bromine’s electrostatic contributions .

Q. What computational methods validate crystallographic or spectroscopic data?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-311+G(d,p)) and compare calculated vs. experimental bond lengths/angles .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain NMR splitting patterns (e.g., CH2_2 groups in pyrrolidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-
Reactant of Route 2
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-

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